Glycosylation Yield: Pyridinium Triflate vs. Pyridinium p-Toluenesulfonate
In the microwave-assisted synthesis of spacer-linked dimers of N-acetyllactosamine using oxazoline donors, pyridinium triflate as a promoter delivered yields 62–71% . In a direct comparison under identical conditions, substituting pyridinium p-toluenesulfonate resulted in a >30% decrease in dimer yield . Microwave heating further improved yields by 15% .
| Evidence Dimension | Product Yield |
|---|---|
| Target Compound Data | 62–71% |
| Comparator Or Baseline | Pyridinium p-toluenesulfonate: >30% lower yield |
| Quantified Difference | >30% yield improvement |
| Conditions | Microwave-assisted glycosylation of oxazoline donor with diol in (CH2Cl)2 at 80 °C for 20 min |
Why This Matters
The superior leaving group ability of the triflate anion directly translates to a >30% yield advantage over the tosylate analog, a critical factor in oligosaccharide synthesis where yields are paramount.
